REACTION_CXSMILES
|
[Mg].II.[CH3:4][S:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10]Cl)=[CH:8][CH:7]=1.C(Cl)C1C=CC=CC=1.[F:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[C:28](=O)[CH:27]([CH3:33])[CH2:26]2>CCOCC>[F:22][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[CH:28]([CH2:10][C:9]1[CH:12]=[CH:13][C:6]([S:5][CH3:4])=[CH:7][CH:8]=1)[C:27]([CH3:33])=[CH:26]2
|
Name
|
|
Quantity
|
0.56 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
0.128 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CC(C(C2=CC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
It is rinsed in with 10 ml
|
Type
|
WAIT
|
Details
|
of ether and the reaction aged for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
After aging for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the milky supernatent mixture is decanted from the magnesium into 100 ml
|
Type
|
WASH
|
Details
|
The flask and residual magnesium are rinsed into the acid solution with 4 × 50 ml
|
Type
|
ADDITION
|
Details
|
of water are added
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with 5 × 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
is crystallized from hexane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(C(C2=CC1)CC1=CC=C(C=C1)SC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |